

Bigelovin NLRP3 inhibition potency versus known inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Bigelovin

CAS No.: 3668-14-2

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Established NLRP3 Inhibitors in Development

The table below summarizes several key NLRP3 inhibitors currently in clinical development, reflecting the active research landscape in this area [1].

Compound Name	Developer	Clinical Stage	Reported Indications
Dapansutrile (OLT1177)	Olatec Therapeutics	Phase 2/3	Acute Gout, Osteoarthritis, Type 2 Diabetes, Parkinson's (announced)
DFV-890	Novartis	Phase 2	OA, Familial Cold Auto-inflammatory Syndrome (FCAS), Coronary Heart Disease
Selnoflast (RO-7486967)	Roche	Phase 1	Parkinson's, CAPS, Asthma
ZYIL1	Zydus Lifesciences	Phase 1/2	CAPS, Amyotrophic lateral sclerosis
NT-0796	NodThera	Phase 1/2	Parkinson's, Cardiovascular

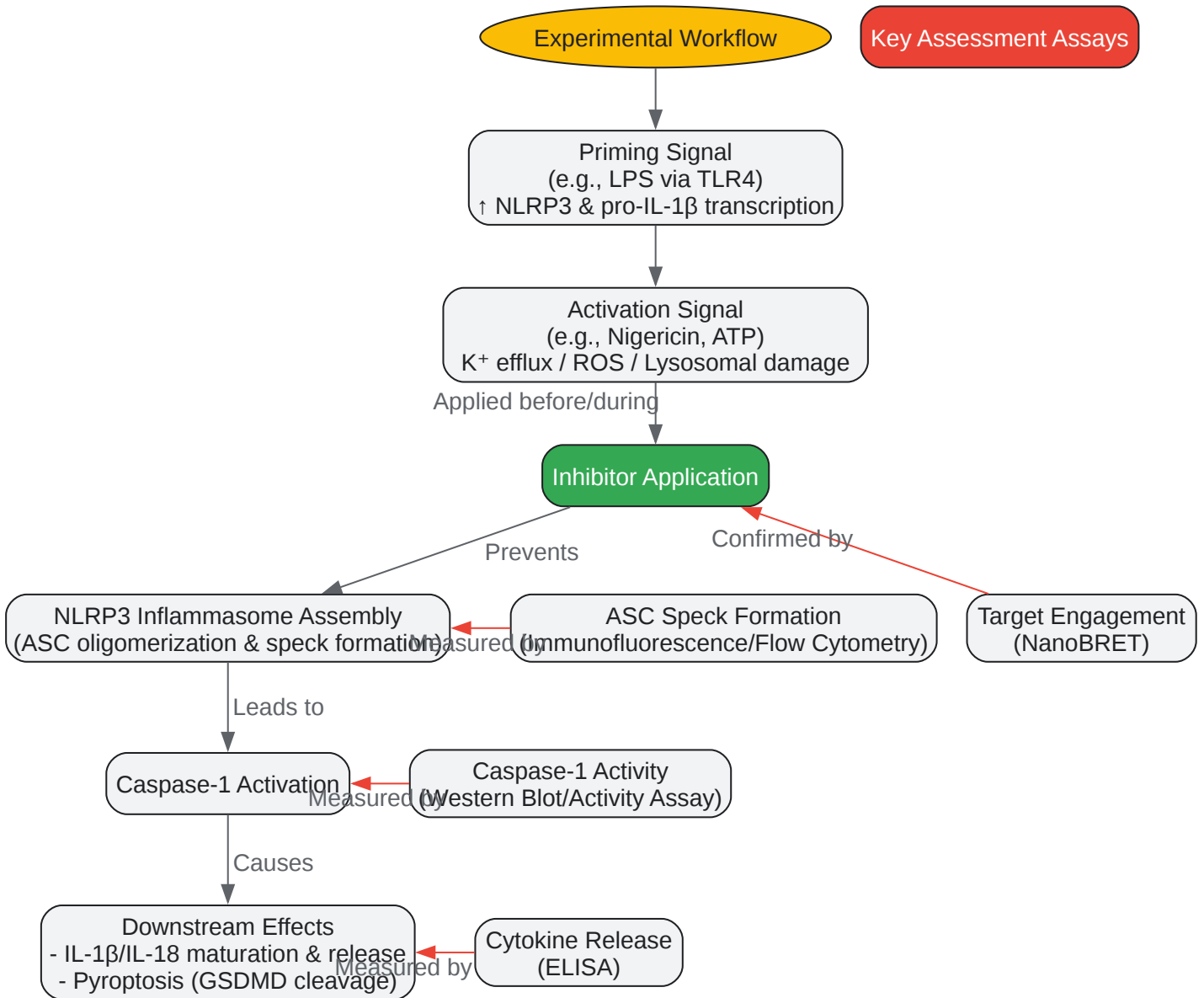
Compound Name	Developer	Clinical Stage	Reported Indications
Vent-02	Ventus Therapeutics	Phase 1	Safety

Experimental Protocols for Assessing NLRP3 Inhibition

To objectively compare inhibitors, researchers use standardized cellular and biochemical assays. The methodologies below are commonly cited in the literature for evaluating inhibitor potency and mechanism of action [2] [3] [4].

- **Target Engagement Assays:** Tools like the **NanoBRET Target Engagement** assay are used in high-throughput screening (HTS) to directly confirm that a small molecule binds to the NLRP3 protein in cells, helping to identify potent and specific inhibitors [3].
- **Functional Readouts for Downstream Inhibition:** After confirming target binding, the functional impact on the inflammasome pathway is measured using several key methods:
 - **IL-1 β Release:** The concentration of mature **IL-1 β** secreted into the cell culture supernatant is quantified, typically using an **enzyme-linked immunosorbent assay (ELISA)** [2] [3] [5].
 - **Caspase-1 Activity:** The activation of caspase-1 is assessed through enzymatic activity assays or by detecting its cleaved form via **Western blot** [2] [3].
 - **ASC Speck Formation:** The oligomerization of the ASC adapter protein into large complexes ("specks") is a hallmark of inflammasome activation. This can be visualized and quantified using **immunofluorescence microscopy** or **image-based flow cytometry** [4] [6].
 - **Pyroptosis Measurement:** Cell death by pyroptosis can be evaluated by measuring the cleavage of **gasdermin D (GSDMD)** or by using membrane-dye exclusion assays (e.g., propidium iodide staining) [2] [7].

The diagram below illustrates the logical workflow that integrates these key experimental methods to assess an NLRP3 inhibitor.



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How to Proceed with Your Comparison

Since a direct comparison for **Bigelovin** is not available in the public domain, here are concrete steps you can take to build this information:

- **Search for Primary Studies on Bigelovin:** Look for research articles that specifically focus on **Bigelovin**. The **IC₅₀ values** (the concentration needed for 50% inhibition) from its dose-response curves in cellular assays (e.g., IL-1 β inhibition in macrophages) are the key data points you need.
- **Compare Against Public Data:** Once you have the potency data for **Bigelovin**, you can compare it to values published for other inhibitors. For example, the recently identified inhibitor **ZAP-180013** was discovered through high-throughput screening, and the chalcone derivative **F14** showed IC₅₀ values of **0.74 μ M** in mouse bone marrow-derived macrophages [7] [5].
- **Consult Specialized Databases:** Use professional drug discovery and pharmaceutical industry databases to check for any proprietary or pre-clinical data that might include head-to-head comparisons.

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To cite this document: Smolecule. [Bigelovin NLRP3 inhibition potency versus known inhibitors].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b521230#bigelovin-nlrp3-inhibition-potency-versus-known-inhibitors>]

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